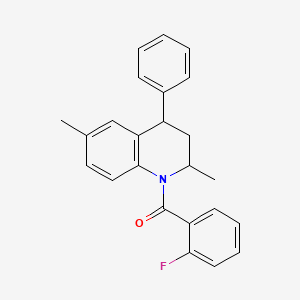
1-(2-fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a compound of interest due to its structural and chemical characteristics, which may contribute to various applications in chemical research and development. While specific studies directly addressing this compound are limited, insights can be drawn from research on similar heterocyclic compounds and their synthetic methods, molecular structures, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar tetrahydroquinoline derivatives typically involves cyclocondensation reactions, Pummerer-type cyclization, and other methodologies aimed at introducing specific functional groups or structural motifs. For instance, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives through Pummerer-type cyclization indicates the versatility and reactivity of these frameworks (Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is often elucidated using spectroscopic methods and single crystal X-ray diffraction data. Such analyses reveal the conformational preferences and stereochemistry of these molecules, which are crucial for understanding their chemical reactivity and interactions (Crabb et al., 1994).
Chemical Reactions and Properties
Tetrahydroquinoline compounds participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative transformations. The presence of functional groups such as fluorobenzoyl can influence the reactivity patterns and outcomes of these reactions (Carmody et al., 1980).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as melting points, solubility, and crystalline structure, are often determined through experimental measurements. These properties are influenced by the compound's molecular structure and the presence of specific substituents (Chopra et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the tetrahydroquinoline framework. Studies on similar compounds highlight the impact of substituents on these chemical properties and their implications for further chemical modifications (Sainsbury & Todd, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-16-12-13-23-21(14-16)20(18-8-4-3-5-9-18)15-17(2)26(23)24(27)19-10-6-7-11-22(19)25/h3-14,17,20H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICTQKACMXNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3F)C=CC(=C2)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4017591.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017595.png)
![methyl 5-(5-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017603.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]azepane](/img/structure/B4017608.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-ethoxybenzyl)-1-piperazinyl]-2-propanol](/img/structure/B4017612.png)

![6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B4017620.png)
![6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4017625.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4017643.png)
![methyl (2S,4S)-4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4017651.png)
![ethyl 4,6-dioxo-5-[2-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017663.png)
![ethyl 5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017667.png)
![2-(diethylamino)ethyl 2-[2-(diethylamino)ethoxy]-4-methoxybenzoate](/img/structure/B4017675.png)
